molecular formula C15H18N2O B14613840 1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide CAS No. 59547-43-2

1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14613840
CAS No.: 59547-43-2
M. Wt: 242.32 g/mol
InChI Key: WDQBKSDAKJWIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound features a benzyl group attached to the nitrogen atom, along with dimethyl groups and a carboxamide functional group. The 1,4-dihydropyridine scaffold is notable for its role in various biological activities, including calcium channel modulation, making it a significant structure in medicinal chemistry .

Preparation Methods

The synthesis of 1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions typically include refluxing in ethanol or another suitable solvent .

For industrial production, green synthetic methodologies are often employed to enhance yield and purity while minimizing environmental impact. These methods may involve the use of catalysts and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its role as a calcium channel modulator.

    Medicine: It is investigated for its potential therapeutic applications, such as antihypertensive, anti-inflammatory, and neuroprotective effects.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels. By modulating these channels, the compound can influence various physiological processes, including muscle contraction and neurotransmitter release. The molecular targets include voltage-gated calcium channels, and the pathways involved are related to calcium ion flux regulation .

Comparison with Similar Compounds

1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide can be compared with other 1,4-dihydropyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other 1,4-dihydropyridine derivatives .

Properties

CAS No.

59547-43-2

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

1-benzyl-N,N-dimethyl-4H-pyridine-3-carboxamide

InChI

InChI=1S/C15H18N2O/c1-16(2)15(18)14-9-6-10-17(12-14)11-13-7-4-3-5-8-13/h3-8,10,12H,9,11H2,1-2H3

InChI Key

WDQBKSDAKJWIFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN(C=CC1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.